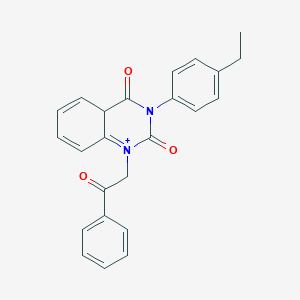

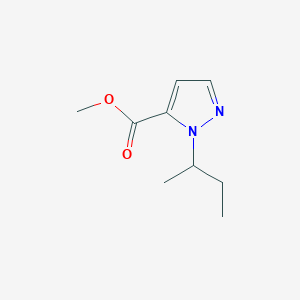

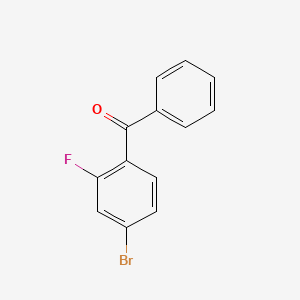

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied by researchers due to its potential applications in different fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed efficient methodologies for synthesizing quinazolin-4(3H)-one derivatives, including compounds similar to 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione. The synthesis involves N- and S-alkylation reactions yielding a series of N- and S-alkylated products with good yields. These processes leverage nucleophilic substitution reactions and are optimized using DFT reactivity studies to predict the biological activity of the synthesized products. The structural and spectroscopic characterization is achieved through melting point determination, IR, and 1H NMR data, alongside DFT calculations for electronic and spectroscopic properties (Hagar et al., 2016).

Analgesic and Anti-inflammatory Properties

A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. These compounds, derived from 4-ethyl aniline through various chemical reactions, have shown promising results, with some demonstrating moderate potency compared to reference standards like diclofenac sodium but with only mild ulcerogenic potential. This suggests their potential application in developing new analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).

Herbicidal Activity

Investigations into triketone-containing quinazoline-2,4-dione derivatives have opened new avenues in herbicide development. These novel compounds exhibit broad-spectrum weed control capabilities, with some demonstrating superior activity and crop selectivity compared to existing herbicides like mesotrione. The structure-activity relationship studies suggest that the quinazoline-2,4-dione motif significantly impacts herbicidal activity, offering a basis for further optimization in this domain (Wang et al., 2014).

Antimicrobial and Anticonvulsant Activities

Compounds with quinazolin-4-one core structures, including derivatives akin to this compound, have shown significant antimicrobial and anticonvulsant activities. These findings underscore the therapeutic potential of quinazolin-4-one derivatives in treating infectious diseases and managing convulsive disorders. The pharmacological screening indicates that modifying the quinazolin-4-one/thione structure can enhance antimicrobial, analgesic, and anti-inflammatory activities, highlighting the versatility of these compounds in drug development (Dash et al., 2017).

properties

IUPAC Name |

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOXBDSXZLSDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N2O3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2563530.png)

![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)

![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)